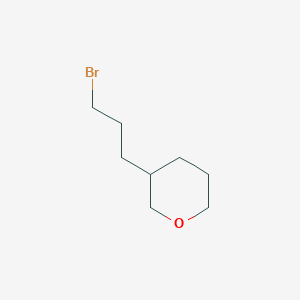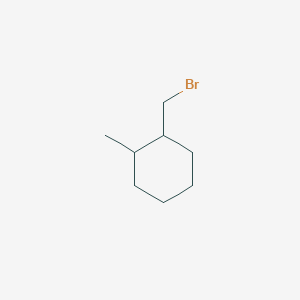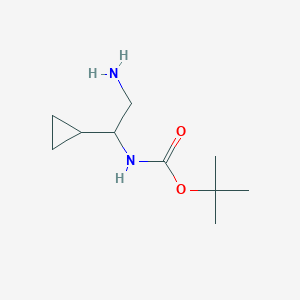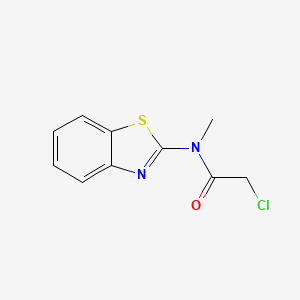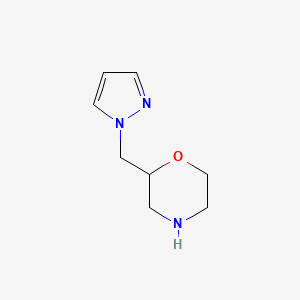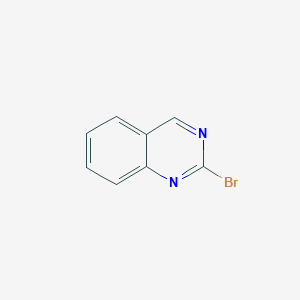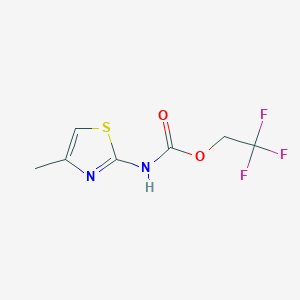![molecular formula C12H22N4 B1527947 1-[(1-propil-1H-pirazol-4-il)metil]-1,4-diazepano CAS No. 1354953-94-8](/img/structure/B1527947.png)
1-[(1-propil-1H-pirazol-4-il)metil]-1,4-diazepano
Descripción general
Descripción
1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane is a useful research compound. Its molecular formula is C12H22N4 and its molecular weight is 222.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potencial Terapéutico
El imidazol, un grupo heterocíclico de cinco miembros, es conocido por su amplio rango de propiedades químicas y biológicas. Se ha convertido en un sintón importante en el desarrollo de nuevos medicamentos . Los derivados del 1,3-diazol muestran diferentes actividades biológicas, como antibacterial, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamébica, antihelmíntica, antifúngica y ulcerogénica .
Actividad Antitumoral
Rajendran et al. sintetizaron 1-sustituido-2-(5-sustituido-1-fenil-1-H-pirazol-3-il)-1H-benzo[d]imidazol y 4-(1-cloro-1H-benzo[d]imidazol-2-il)-6-fluoropirimidin-2-amina y los evaluaron para su potencial antitumoral contra diferentes líneas celulares .
Actividad Antileishmanial
Se realizó un estudio de simulación molecular para justificar la potente actividad antipromastigote in vitro del compuesto 13, que tiene un patrón de ajuste deseable en el bolsillo de LmPTR1 (sitio activo) caracterizado por una menor energía libre de unión .
Evaluación Antimalárica
El mismo compuesto 13 también fue evaluado por su potencial antimalárico .
Actividad Citotóxica
Algunos de los análogos representativos, especialmente los derivados 8j y 8e, exhibieron una mayor capacidad en comparación con la del fármaco de referencia estándar. Los derivados 8m y 8c exhibieron valores de IC 50 aproximadamente comparables con el fármaco de referencia estándar y los derivados 8n, 8d y 8f mostraron una actividad prometedora .
Aplicaciones en Química Medicinal
Los pirazoles tienen una amplia gama de aplicaciones en química medicinal, descubrimiento de fármacos, agroquímica, química de coordinación y química organometálica .
Aplicaciones en Descubrimiento de Fármacos
Los pirazoles han sido recientemente el foco de muchas técnicas, principalmente debido a la frecuencia con que se utilizan como andamios en la síntesis de productos químicos bioactivos y reacciones en diversos medios .
Aplicaciones en Agroquímica
Los pirazoles también se utilizan en agroquímica debido a su amplia gama de aplicaciones .
Propiedades
IUPAC Name |
1-[(1-propylpyrazol-4-yl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-2-6-16-11-12(9-14-16)10-15-7-3-4-13-5-8-15/h9,11,13H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMVPZMWMBMOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CN2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


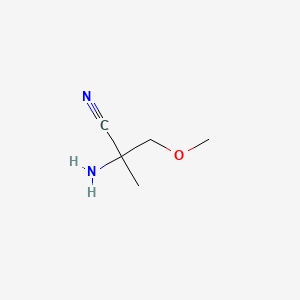
![2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1527865.png)
![5-Bromo-6-chlorobenzo[d][1,3]dioxole](/img/structure/B1527866.png)
![3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1527868.png)


